4-(3-Methylphenyl)cinnoline
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Overview
Description
4-(m-Tolyl)cinnoline is an organic compound belonging to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-(m-Tolyl)cinnoline consists of a cinnoline core with a meta-tolyl group attached to the fourth position of the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)cinnoline can be achieved through various methods. One common approach involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . Another method includes the treatment of (4-aminocinnolin-3-yl)-p-tolyl-methanones with acetic anhydride under reflux conditions, followed by cyclization in dimethylformamide with potassium carbonate .
Industrial Production Methods: Industrial production of 4-(m-Tolyl)cinnoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(m-Tolyl)cinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be annelated to form 1,2-dihydro-4-(p-tolyl)-2-oxopyrido[3,2-c]cinnoline derivatives via (4-acetamido-cinnolin-3-yl)-p-tolyl-methanones .
Common Reagents and Conditions:
Oxidation: Treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)cinnoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
4-(m-Tolyl)cinnoline can be compared with other similar compounds such as cinnoline-4-ol, cinnoline-4-thiol, and cinnoline-4-amine . These compounds share a similar cinnoline core but differ in their substituents, leading to variations in their chemical and biological properties. For instance, cinnoline-4-ol exists predominantly in the oxo form, while cinnoline-4-thiol is present in the thione form . The unique meta-tolyl group in 4-(m-Tolyl)cinnoline distinguishes it from these related compounds and contributes to its distinct reactivity and applications.
Properties
CAS No. |
90141-91-6 |
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Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(3-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)14-10-16-17-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
ICQFPEHTLQPTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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